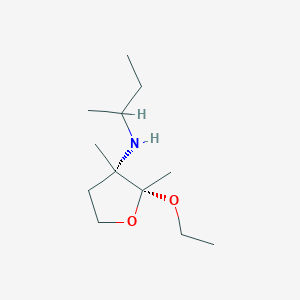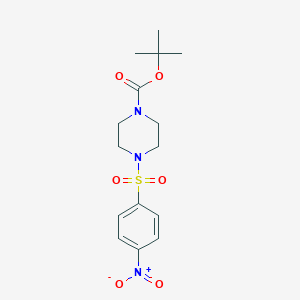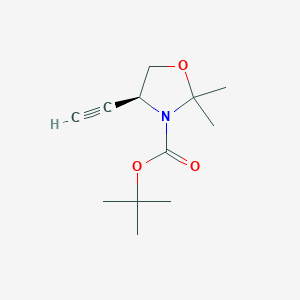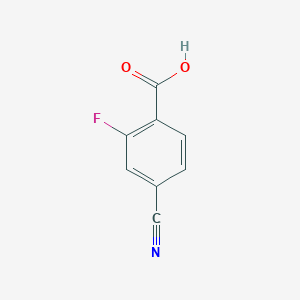![molecular formula C12H12Cl2O2 B063634 3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione CAS No. 175136-81-9](/img/structure/B63634.png)
3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione is a chemical compound that belongs to the family of arylalkylketones. It is commonly known as diclofenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. In recent years, diclofenac has gained significant attention in the scientific community due to its potential applications in various fields, including scientific research.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation, relieves pain, and reduces fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are implicated in various pathological conditions. Moreover, diclofenac has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of diclofenac for lab experiments is its well-established mechanism of action. This makes it an ideal tool for studying the effects of 3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-diones on various physiological processes. Moreover, diclofenac is readily available and relatively inexpensive, making it accessible to researchers with limited resources. However, one of the main limitations of diclofenac is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of diclofenac in scientific research. One potential application is in the development of new cancer therapies. Diclofenac has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a potential candidate for cancer treatment. Moreover, diclofenac has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, diclofenac has been shown to have anti-inflammatory effects in the gut, making it a potential candidate for the treatment of inflammatory bowel disease.
Synthesis Methods
The synthesis of diclofenac involves the reaction of 2,6-dichlorobenzyl chloride with 2-(2,4-dichlorophenyl)acetyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with sodium hydroxide to obtain diclofenac.
Scientific Research Applications
Diclofenac has been extensively used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to study the mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-diones and their effects on various physiological processes. Moreover, diclofenac has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a potential candidate for cancer therapy.
Properties
| 175136-81-9 | |
Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H12Cl2O2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3 |
InChI Key |
JJHUBEFIMHFCRR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C |
synonyms |
3-(2,6-DICHLOROBENZYL)PENTANE-2,4-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)


![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)


![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)

![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)





